molecular formula C10H8F2N2O2 B8230096 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid

2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid

Cat. No.: B8230096
M. Wt: 226.18 g/mol
InChI Key: HZXRACPMNXDBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an acetic acid group at the 6th position of the indazole ring, with alpha,alpha-difluoro and 3-methyl substitutions.

Preparation Methods

The synthesis of 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid involves several steps:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-nitrobenzaldehyde and hydrazine hydrate.

    Cyclization: The initial step involves the formation of the indazole ring through cyclization reactions.

    Functional Group Introduction:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoro and methyl positions, using nucleophilic or electrophilic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways:

The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2-difluoro-2-(3-methyl-2H-indazol-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-5-7-3-2-6(4-8(7)14-13-5)10(11,12)9(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXRACPMNXDBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.